molecular formula C16H24N2O4 B2507803 4-((4-Ethoxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid CAS No. 1046779-40-1

4-((4-Ethoxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid

Cat. No.: B2507803
CAS No.: 1046779-40-1
M. Wt: 308.378
InChI Key: CBFWSFTVZLNKAX-UHFFFAOYSA-N
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Description

4-((4-Ethoxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is an organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a complex structure with both ethoxyphenyl and isobutylamino functional groups, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethoxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with 4-ethoxyaniline and isobutylamine as the primary reactants.

    Formation of Intermediate: The initial step involves the reaction of 4-ethoxyaniline with a suitable acylating agent to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with isobutylamine under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reactions are carried out in batches, ensuring precise control over reaction conditions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethoxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted compounds with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, 4-((4-Ethoxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. It may act as an active pharmaceutical ingredient (API) in the treatment of various diseases, depending on its biological activity and pharmacokinetic properties.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Methoxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid: Similar structure with a methoxy group instead of an ethoxy group.

    4-((4-Chlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid: Contains a chloro group, offering different reactivity and properties.

    4-((4-Nitrophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid: Features a nitro group, which can significantly alter its chemical behavior.

Uniqueness

4-((4-Ethoxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is unique due to its ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-(4-ethoxyanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-4-22-13-7-5-12(6-8-13)18-15(19)9-14(16(20)21)17-10-11(2)3/h5-8,11,14,17H,4,9-10H2,1-3H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFWSFTVZLNKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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